5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid
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Overview
Description
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid involves multiple steps, including the formation of the furan ring, the pyrazole ring, and the diazenyl linkageThe final step involves the coupling of the pyrazole derivative with the naphthalene moiety .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the diazenyl group can produce an amine .
Scientific Research Applications
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and diazenyl groups play a crucial role in its binding to target proteins, while the furan and pyrazole rings contribute to its overall stability and activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar structural features and biological activities.
Coumarin Derivatives: Known for their diverse pharmacological properties.
Pyrazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects
Uniqueness
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid is unique due to its combination of structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H22N4O5 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,22,30H,2-3,5-6H2,1H3,(H,32,33) |
InChI Key |
WTZFEDHEXDVDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2O)C3=CC=C(O3)C(=O)O)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
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